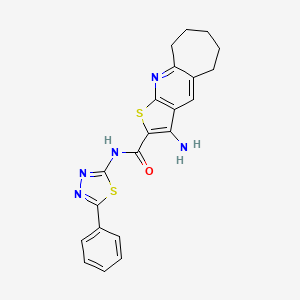

ST-148

Description

Properties

CAS No. |

400863-77-6 |

|---|---|

Molecular Formula |

C21H19N5OS2 |

Molecular Weight |

421.5 g/mol |

IUPAC Name |

6-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-4-thia-2-azatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene-5-carboxamide |

InChI |

InChI=1S/C21H19N5OS2/c22-16-14-11-13-9-5-2-6-10-15(13)23-20(14)28-17(16)18(27)24-21-26-25-19(29-21)12-7-3-1-4-8-12/h1,3-4,7-8,11H,2,5-6,9-10,22H2,(H,24,26,27) |

InChI Key |

FGRXYHXHXBKKAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC3=C(N=C2CC1)SC(=C3N)C(=O)NC4=NN=C(S4)C5=CC=CC=C5 |

Appearance |

Solid powder |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ST-148; ST 148; ST148; |

Origin of Product |

United States |

Foundational & Exploratory

ST-148: A Technical Guide to a Novel Dengue Virus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-148 is a novel small-molecule antiviral compound identified as a potent inhibitor of the Dengue virus (DENV).[1][2][3] It belongs to a class of capsid inhibitors that represent a promising strategy for the development of therapeutics against flaviviruses.[4][5] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data and detailed experimental methodologies.

Discovery

This compound was discovered through a high-throughput screening (HTS) of a chemical library containing over 200,000 unique small molecules.[1][3] The screen was designed to identify compounds that could inhibit the replication of Dengue virus.

Mechanism of Action

This compound targets the Dengue virus capsid (C) protein.[1][2] Its mechanism of action is bimodal, affecting both the early and late stages of the viral life cycle.[2] this compound is thought to enhance the self-interaction of capsid proteins, leading to a more rigid capsid structure.[2][4] This hyper-stabilization of the capsid interferes with two critical processes:

-

Viral Assembly and Release: The increased rigidity of the capsid perturbs the proper assembly of new viral particles, leading to a reduction in the production of infectious virions.

-

Viral Entry and Uncoating: The stabilized capsid of incoming viruses inhibits the disassembly (uncoating) process, which is necessary to release the viral RNA into the host cell cytoplasm for replication.

Evidence suggests that this compound's most critical effects occur early in the viral infectious cycle.[4]

Quantitative Data

The following tables summarize the in vitro efficacy and cytotoxicity of this compound.

Table 1: In Vitro Efficacy of this compound against Dengue Virus Serotypes

| Virus Serotype | EC50 (µM) |

| DENV-1 | 2.832 |

| DENV-2 | 0.016 |

| DENV-3 | 0.512 |

| DENV-4 | 1.150 |

Data sourced from Byrd et al., 2013.

Table 2: Antiviral Spectrum and Cytotoxicity of this compound

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Dengue Virus serotype 2 | Vero | 0.016 | >25 | >1563 |

| Modoc virus | Vero | 0.2 | >25 | >125 |

| Yellow Fever Virus | Vero | >5 | >25 | - |

| West Nile Virus | Vero | >5 | >25 | - |

Data sourced from Byrd et al., 2013 and other supporting documents. The selectivity index (SI) is calculated as CC50/EC50.

Experimental Protocols

High-Throughput Screening (HTS) for DENV Inhibitors

-

Objective: To identify small molecule inhibitors of DENV replication from a large chemical library.

-

Methodology:

-

A high-throughput assay was developed to measure virus-induced cytopathic effect (CPE) in a 96-well plate format.

-

Cells susceptible to DENV infection (e.g., Vero cells) were seeded in 96-well plates.

-

Cells were infected with DENV in the presence of individual compounds from the chemical library at a fixed concentration.

-

Control wells included cells infected with DENV without any compound (positive control for CPE) and uninfected cells (negative control).

-

After a defined incubation period, cell viability was assessed using a method that quantifies a metabolic marker (e.g., ATP content or enzymatic activity).

-

Compounds that inhibited virus-induced CPE by a certain threshold (e.g., >50%) compared to the positive control were identified as primary hits.

-

Viral Titer Reduction Assay

-

Objective: To determine the 50% effective concentration (EC50) of an antiviral compound.

-

Methodology:

-

Monolayers of susceptible cells (e.g., Vero cells) were prepared in multi-well plates.

-

The cells were infected with a known amount of DENV in the presence of serial dilutions of the test compound (e.g., this compound).

-

After an adsorption period, the inoculum was removed, and the cells were overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound.

-

The plates were incubated for a period sufficient for plaque formation (e.g., 5-7 days).

-

The cells were then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

-

The number of plaques at each compound concentration was compared to the number of plaques in the untreated control wells.

-

The EC50 value was calculated as the concentration of the compound that inhibited the number of plaques by 50%.

-

Cytotoxicity Assay

-

Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.

-

Methodology:

-

Cells of a specific cell line (e.g., Vero cells) were seeded in 96-well plates.

-

The cells were incubated with serial dilutions of the test compound for a duration similar to that of the antiviral assays.

-

Cell viability was measured using a colorimetric or fluorometric assay that quantifies a parameter related to cell health, such as metabolic activity (e.g., MTT or resazurin reduction) or membrane integrity.

-

The CC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated control cells.

-

Visualizations

References

ST-148: A Technical Guide on its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ST-148 is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses, with primary activity demonstrated against the dengue virus (DENV). This document provides a comprehensive overview of the known antiviral spectrum of this compound, its mechanism of action, and available data from in vitro and in vivo studies. The information is presented to support further research and development of this promising antiviral candidate.

Introduction

Flaviviruses, including dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Yellow Fever virus (YFV), and Japanese Encephalitis virus (JEV), represent a significant and ongoing global health threat. The development of direct-acting antiviral agents against these pathogens is a critical priority. This compound has emerged as a potent inhibitor of DENV replication by targeting a novel mechanism involving the viral capsid protein. This guide summarizes the current scientific knowledge regarding this compound.

Antiviral Spectrum of this compound

This compound exhibits a potent and selective inhibitory effect on members of the Flaviviridae family, with the most robust data available for its activity against the four serotypes of dengue virus.

Quantitative Antiviral Activity

The antiviral activity of this compound has been primarily characterized by determining its half-maximal effective concentration (EC50) in cell-based assays. The available data for DENV serotypes is summarized in the table below.

| Virus | Strain | Cell Line | Assay Type | EC50 (µM) | Citation(s) |

| Dengue Virus Serotype 1 | Hawaii | Vero | Viral Titer Reduction | 2.832 | [1] |

| Dengue Virus Serotype 2 | New Guinea C | Vero | Viral Titer Reduction | 0.016 | [1] |

| Dengue Virus Serotype 3 | H-87 | Vero | Viral Titer Reduction | 0.512 | [1] |

| Dengue Virus Serotype 4 | H-241 | Vero | Viral Titer Reduction | 1.150 | [1] |

| Modoc Virus | Vero | Viral Titer Reduction | Active | [1] | |

| Zika Virus | Active | [2] |

Note: While this compound is reported to be active against Zika virus and Modoc virus, specific quantitative data (EC50 values) are not consistently available in the public domain. Further studies are required to quantify its activity against a broader range of flaviviruses, including West Nile virus, Yellow Fever virus, and Japanese Encephalitis virus.

Cytotoxicity and Selectivity Index

The 50% cytotoxic concentration (CC50) is a measure of a compound's toxicity to host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates greater selectivity for viral targets over host cells.

| Cell Line | CC50 (µM) |

| Vero | >40 |

Note: Detailed cytotoxicity studies across a range of relevant cell lines are needed to establish a comprehensive safety profile for this compound. The provided CC50 value in Vero cells suggests a favorable preliminary safety profile.

Mechanism of Action

This compound functions as a capsid inhibitor. Its mechanism of action involves direct binding to the viral capsid (C) protein, which plays a crucial role in both the assembly of new viral particles and the disassembly of incoming virions.

By binding to the capsid protein, this compound is thought to induce a conformational change that leads to the hyper-stabilization or rigidification of the capsid structure.[2][3] This increased rigidity interferes with the normal processes of nucleocapsid assembly around the viral RNA genome and also inhibits the uncoating of the viral genome upon entry into a new host cell.[2][3]

Experimental Protocols

Detailed, step-by-step protocols for the specific assays used in the evaluation of this compound are not publicly available. However, based on the cited literature, standard virological assays were employed. Below is a generalized protocol for a plaque reduction neutralization test (PRNT), a common method for determining antiviral efficacy.

Plaque Reduction Neutralization Test (PRNT) - Generalized Protocol

This assay measures the ability of a compound to reduce the number of viral plaques formed in a monolayer of susceptible cells.

-

Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in an appropriate cell culture medium.

-

Virus-Compound Incubation: Mix a standard concentration of the virus with each dilution of this compound and incubate for a defined period (e.g., 1 hour at 37°C) to allow the compound to interact with the virus.

-

Infection: Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.

-

Adsorption: Allow the virus to adsorb to the cells for a specific time (e.g., 1-2 hours at 37°C), with gentle rocking every 15-30 minutes.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days, depending on the virus).

-

Staining and Plaque Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

In Vivo Studies

Limited in vivo data for this compound is available. Studies in AG129 mice, which are deficient in interferon-α/β and -γ receptors and are a common model for dengue virus infection, have been mentioned.

AG129 Mouse Model for Dengue Virus

-

Study Design: While specific protocols for this compound are not detailed, a typical study would involve infecting AG129 mice with a lethal dose of DENV and then administering this compound at various doses and schedules (prophylactic or therapeutic).

-

Endpoints: Key endpoints would include survival rates, reduction in viral load in serum and tissues (e.g., spleen, liver), and amelioration of clinical signs of disease.

-

Reported Efficacy: Administration of this compound at 50 mg/kg/day has been reported to mitigate viremia and reduce the viral load in the spleen and liver of DENV-challenged AG129 mice.

Note: Detailed in vivo efficacy studies for this compound against other flaviviruses, such as Zika virus, have not been extensively reported in the public literature.

Host Cell Signaling Pathways

Currently, there is no published data to suggest that this compound directly modulates host cell signaling pathways. The primary mechanism of action is understood to be the direct inhibition of the viral capsid protein. Proteomic or transcriptomic studies of this compound-treated, virus-infected cells would be required to investigate any potential downstream effects on host cell signaling.

Conclusion and Future Directions

This compound is a promising flavivirus antiviral candidate with a novel mechanism of action. Its potent activity against all four serotypes of dengue virus warrants further investigation and development. Key areas for future research include:

-

Expanded Antiviral Spectrum: Comprehensive in vitro testing against a wider panel of flaviviruses (Zika, West Nile, Yellow Fever, Japanese Encephalitis) to determine its broad-spectrum potential.

-

Detailed Mechanistic Studies: Elucidation of the precise binding site of this compound on the capsid protein and a deeper understanding of how this interaction inhibits viral replication.

-

Host Factor Interactions: Investigation into whether this compound's mechanism involves interference with capsid-host factor interactions.

-

In Vivo Efficacy: Rigorous in vivo studies in relevant animal models for various flaviviruses to establish its therapeutic efficacy.

-

Resistance Profiling: Selection and characterization of this compound-resistant viruses to understand potential resistance mechanisms.

The data presented in this guide, while highlighting the potential of this compound, also underscores the need for further research to fully characterize its antiviral properties and therapeutic potential.

References

ST-148: A Technical Guide to its Anti-Dengue Virus Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-148 is a novel small-molecule inhibitor of the dengue virus (DENV), exhibiting potent antiviral activity against all four serotypes.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, its mechanism of action, and the experimental protocols used to characterize its antiviral properties. The information presented herein is compiled from key peer-reviewed studies and is intended to serve as a resource for researchers in the field of virology and antiviral drug development.

Quantitative Antiviral Activity of this compound

The in vitro efficacy of this compound has been quantified against all four serotypes of the dengue virus. The 50% effective concentration (EC50) and 90% effective concentration (EC90) values are summarized in the table below.

| Virus | Assay Cell Line | EC50 (µM) | EC90 (µM) | Reference |

| DENV-1 | Vero | 2.832 | Not Reported | [1] |

| DENV-2 | Vero | 0.016 | 0.125 | [1] |

| DENV-2 (16681 strain) | Huh7 | 0.052 | Not Reported | [2] |

| DENV-3 | Vero | 0.512 | Not Reported | [1] |

| DENV-4 | Vero | 1.150 | Not Reported | [1] |

Table 1: In vitro antiviral activity of this compound against Dengue virus serotypes.

Mechanism of Action

This compound targets the dengue virus capsid (C) protein.[3] Its mechanism of action is bimodal, affecting both the early and late stages of the viral replication cycle.[2] this compound is thought to enhance the self-interaction of capsid proteins, leading to a more rigid and stable nucleocapsid.[2] This hyper-stabilization perturbs the delicate balance of assembly and disassembly required for a successful viral life cycle.

Specifically, the increased rigidity of the nucleocapsid is proposed to:

-

Inhibit viral uncoating: During the initial stages of infection, the stabilized nucleocapsid may fail to properly disassemble and release the viral RNA into the cytoplasm.[2]

-

Disrupt virion assembly: In the late stages of replication, the enhanced interaction of capsid proteins interferes with the correct packaging of the viral genome and the formation of new, infectious virus particles.[2]

A single amino acid substitution, S34L, in the capsid protein has been shown to confer resistance to this compound, further confirming the capsid protein as the direct target of the compound.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the dengue virus replication cycle, the proposed mechanism of action for this compound, and a general workflow for assessing its antiviral activity.

Caption: Overview of the Dengue Virus Replication Cycle.

Caption: Bimodal inhibitory mechanism of this compound on the DENV life cycle.

Caption: General workflow for a viral titer reduction assay to determine EC50.

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the antiviral activity of this compound. It should be noted that these are high-level descriptions and for detailed, step-by-step instructions, readers are encouraged to consult the original publications and their supplementary materials.

Viral Titer Reduction Assay

This assay is used to determine the concentration of an antiviral compound required to reduce the number of infectious virus particles by 50% (EC50).

-

Cell Seeding: Host cells (e.g., Vero or Huh7 cells) are seeded in 12-well plates at a density of 1 x 10^5 cells per well and incubated overnight.[1]

-

Infection: The cell monolayers are infected with DENV at a multiplicity of infection (MOI) of 0.1 in the presence of various concentrations of this compound.[1]

-

Incubation: The infection is allowed to proceed for 1.5 hours. Subsequently, the inoculum is removed and replaced with fresh medium containing the corresponding concentrations of this compound. The plates are then incubated for 48 hours.[1]

-

Harvesting and Titration: The culture supernatant is harvested, and the amount of infectious virus is quantified using a plaque assay on a fresh monolayer of host cells.

-

Data Analysis: The percentage of virus inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The EC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Time-of-Drug-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

-

Cell Seeding and Infection: Host cells (e.g., Vero cells) are seeded in 24-well plates. The cells are then infected with DENV-2 at an MOI of 1.0. After 1.5 hours, the virus inoculum is removed and replaced with fresh medium.

-

Compound Addition: this compound (at a concentration of 25 µM) is added to the cell culture medium at various time points before or after infection (e.g., -2, 0, 2, 4, 6, 8, 12, 24, and 48 hours post-infection).[5]

-

Harvesting and Quantification: At 48 hours post-infection, the supernatant is harvested from all wells. The viral yield is then quantified by a plaque assay.[3]

-

Analysis: The viral titers from the wells treated at different time points are compared. Inhibition of virus replication when the compound is added at later time points suggests a post-entry mechanism of action. The data indicates that this compound is effective at inhibiting virus replication up to 12 hours after infection, which is consistent with a post-entry mechanism of action.[3]

Conclusion

This compound is a potent inhibitor of the dengue virus that acts by targeting the viral capsid protein. Its unique mechanism of action, which involves the hyper-stabilization of the nucleocapsid, disrupts both early and late stages of the viral life cycle. The quantitative data and experimental methodologies summarized in this guide provide a solid foundation for further research and development of this compound and other capsid-targeting antivirals against dengue and other flaviviruses.

References

ST-148 Flavivirus Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core inhibitory mechanisms, quantitative efficacy, and experimental evaluation of ST-148, a potent small-molecule inhibitor of flaviviruses. The information is tailored for researchers, scientists, and drug development professionals working on antiviral therapies.

Executive Summary

This compound is an antiviral compound that demonstrates significant inhibitory activity against a range of flaviviruses, with particularly strong efficacy against the four serotypes of Dengue virus (DENV).[1][2] Its primary mechanism of action involves targeting the viral capsid (C) protein.[3][4] By binding to the C protein, this compound is thought to induce a more rigid capsid structure, which in turn inhibits both the assembly of new virus particles and the disassembly of incoming viruses, effectively halting the viral replication cycle.[1][3] Resistance to this compound has been mapped to mutations within the capsid protein gene, further confirming its direct target.[3] Time-of-addition studies suggest that this compound acts at a post-entry stage of the viral life cycle. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows.

Data Presentation

The antiviral activity of this compound has been quantified against several flaviviruses, primarily focusing on Dengue virus serotypes. The following tables summarize the reported 50% effective concentration (EC50) values, which represent the concentration of the compound required to inhibit viral replication by 50%.

| Virus | Strain/Serotype | Cell Line | EC50 (µM) | Reference |

| Dengue Virus | DENV-1 | Vero | 2.832 | [1] |

| DENV-2 | Vero | 0.016 | [1][2] | |

| DENV-3 | Vero | 0.512 | [1] | |

| DENV-4 | Vero | 1.150 | [1] | |

| Modoc Virus | Vero | 0.36 | ||

| Yellow Fever Virus | Vero | 6.97 |

Note: Data for other flaviviruses such as Zika virus, West Nile virus, and Japanese encephalitis virus are limited in the reviewed literature, although broad-spectrum activity is suggested.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Viral Titer Reduction Assay (Plaque Assay)

This assay is a standard method to quantify the concentration of infectious virus particles and to determine the EC50 of an antiviral compound.

Materials:

-

Vero cells (or other susceptible cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Flavivirus stock of known titer

-

This compound compound

-

Methylcellulose overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well or 24-well plates

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Dilution: Prepare serial dilutions of this compound in serum-free medium.

-

Virus Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with a dilution of the flavivirus stock calculated to produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Compound Treatment: Immediately after infection, add the different dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubation: Incubate the plates for a period that allows for plaque formation (typically 3-7 days, depending on the virus).

-

Overlay Application: After the initial infection period (e.g., 1-2 hours), remove the virus inoculum and overlay the cell monolayer with a methylcellulose-containing medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Staining: After the incubation period, fix the cells (e.g., with formaldehyde) and stain with crystal violet. The viable cells will stain purple, while the areas of cell death due to viral infection (plaques) will remain clear.

-

Plaque Counting and EC50 Determination: Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Time-of-Addition Assay

This assay helps to determine the stage of the viral life cycle that is inhibited by the antiviral compound.

Materials:

-

Confluent monolayers of susceptible cells in multi-well plates

-

High-titer flavivirus stock

-

This compound at a fixed, effective concentration

-

Complete growth medium

Procedure:

-

Experimental Setup: Design the experiment to add this compound at different time points relative to virus infection:

-

Pre-infection: Add this compound to the cells for a period (e.g., 2 hours) before infection, then remove the compound before adding the virus.

-

Co-infection: Add this compound and the virus to the cells simultaneously.

-

Post-infection: Add this compound at various time points after the initial infection (e.g., 0, 2, 4, 6, 8, 12 hours post-infection).

-

-

Infection: Infect the cells with a high multiplicity of infection (MOI) to ensure a single round of replication is being analyzed.

-

Incubation: After the respective treatments and infection, incubate the plates for a full replication cycle (e.g., 24-48 hours).

-

Virus Yield Quantification: Harvest the supernatant from each well and determine the virus titer using a plaque assay or other quantitative methods.

-

Data Analysis: Compare the virus yield from the treated wells to the untreated virus control. A reduction in virus yield at a specific time point indicates that the compound inhibits a viral process occurring at or after that stage. For this compound, inhibition is expected to be observed primarily in the post-infection time points, consistent with its role in targeting capsid assembly and disassembly.

Mandatory Visualization

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to this compound flavivirus inhibition.

References

ST-148: A Technical Guide on a Putative Zika Virus Capsid Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of Zika virus (ZIKV) as a global health concern has underscored the urgent need for effective antiviral therapeutics. ST-148, a small molecule inhibitor initially developed for dengue virus (DENV), has shown broad-spectrum activity against various flaviviruses, suggesting its potential as a candidate for ZIKV treatment.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data from studies on related flaviviruses, and detailed, adaptable experimental protocols for its evaluation against Zika virus. This document aims to equip researchers and drug development professionals with the foundational knowledge required to investigate this compound as a potential therapeutic agent for Zika virus infection.

Introduction to this compound

This compound is an antiviral compound that functions as a capsid inhibitor.[1] Originally identified as a potent inhibitor of the four serotypes of dengue virus, its activity extends to other members of the Flaviviridae family.[1] The compound's mechanism of action is believed to involve the stabilization of the viral capsid protein, which in turn disrupts the processes of viral assembly and disassembly, ultimately inhibiting viral replication.[1]

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-Amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide |

| Molecular Formula | C21H19N5OS2 |

| Molar Mass | 421.54 g/mol |

| CAS Number | 400863-77-6 |

Mechanism of Action

This compound targets the flavivirus capsid (C) protein. The proposed mechanism involves the binding of this compound to the C protein, which enhances its self-interaction and induces a more rigid capsid structure. This increased rigidity is thought to interfere with two critical stages of the viral life cycle:

-

Viral Assembly: The proper assembly of new viral particles requires a degree of flexibility in the capsid proteins to encapsidate the viral RNA genome. The stiffening of the capsid protein by this compound may impede this process.

-

Viral Uncoating: Upon entry into a host cell, the viral capsid must disassemble to release the viral RNA into the cytoplasm for replication. The stabilized capsid is likely resistant to this uncoating process, thus preventing the initiation of viral replication.

Quantitative Data for this compound Against Flaviviruses

While specific quantitative data for this compound against Zika virus is not yet available in peer-reviewed literature, its efficacy against other flaviviruses, particularly dengue virus, has been documented. This data provides a valuable benchmark for its potential anti-ZIKV activity.

| Virus | EC50 (µM) | Cell Line | Assay Type |

| Dengue Virus 2 (DENV-2) | 0.016 | Vero | Viral Titer Reduction |

| Dengue Virus 3 (DENV-3) | 0.512 | Vero | Viral Titer Reduction |

| Dengue Virus 4 (DENV-4) | 1.150 | Vero | Viral Titer Reduction |

| Dengue Virus 1 (DENV-1) | 2.832 | Vero | Viral Titer Reduction |

| Modoc Virus | 0.320 | Vero | Viral Titer Reduction |

Data extracted from a table in a publication on the antiviral activity of this compound.[2]

Experimental Protocols for In Vitro Evaluation of this compound Against Zika Virus

The following protocols are generalized methodologies for assessing the antiviral activity of this compound against Zika virus in a laboratory setting. These can be adapted based on specific experimental needs and available resources.

Cell Culture and Virus Propagation

-

Cell Lines: Vero (African green monkey kidney) cells are commonly used for ZIKV propagation and antiviral assays due to their susceptibility to infection and clear cytopathic effect (CPE). Other relevant cell lines include Huh-7 (human hepatoma) and A549 (human lung carcinoma).

-

Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and incubated at 37°C in a 5% CO2 atmosphere.

-

Virus Strains: A contemporary ZIKV strain (e.g., PRVABC59, a 2015 Puerto Rican isolate) is recommended for clinical relevance.

-

Virus Stock Preparation: Propagate ZIKV in Vero cells at a low multiplicity of infection (MOI) of 0.01. Harvest the supernatant when CPE is observed in 70-80% of the cell monolayer. Clarify the supernatant by centrifugation, aliquot, and store at -80°C. Determine the virus titer using a plaque assay.

Cytotoxicity Assay

Before evaluating antiviral activity, it is crucial to determine the cytotoxicity of this compound on the chosen cell line to ensure that any observed reduction in viral replication is not due to cell death.

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Neutralization Test (PRNT)

This assay is the gold standard for quantifying the inhibition of viral infectivity.

-

Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells per well and incubate to form a confluent monolayer.

-

Virus-Compound Incubation: Prepare serial dilutions of this compound. Mix each dilution with a constant amount of ZIKV (e.g., 100 plaque-forming units, PFU) and incubate at 37°C for 1 hour to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the Vero cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 2% FBS and 1% carboxymethylcellulose).

-

Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.

-

Staining and Counting: Fix the cells with 4% formaldehyde and stain with 0.1% crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration of this compound that reduces the number of plaques by 50%.

Signaling Pathways and Logical Relationships

The primary signaling pathway relevant to this compound's mechanism of action is the intrinsic pathway of viral replication and assembly. By targeting a structural component of the virus itself (the capsid protein), this compound's action is direct and less likely to involve complex host cell signaling pathways compared to host-targeting antivirals.

Conclusion and Future Directions

This compound represents a promising class of antiviral compounds that target the flavivirus capsid protein. While its efficacy against dengue virus is established, further investigation is required to determine its specific activity against Zika virus. The experimental protocols outlined in this guide provide a framework for researchers to conduct these crucial studies. Future research should focus on determining the EC50 of this compound against contemporary ZIKV strains, elucidating the precise binding site on the ZIKV capsid protein, and evaluating its efficacy in in vivo models of Zika virus infection. Such studies will be instrumental in advancing this compound as a potential therapeutic for this significant global pathogen.

References

Methodological & Application

ST-148 In Vitro Antiviral Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-148 is a novel small-molecule inhibitor targeting the capsid protein of flaviviruses.[1] It has demonstrated potent antiviral activity, particularly against the dengue virus (DENV), by inducing rigidity in the viral capsid, which interferes with both the assembly of new virus particles and the disassembly of incoming viruses, thereby inhibiting viral replication.[1] This document provides detailed application notes and experimental protocols for conducting in vitro antiviral assays to evaluate the efficacy of this compound.

Mechanism of Action

This compound functions as a capsid inhibitor. Its proposed mechanism involves the stabilization of the capsid protein, leading to a more rigid structure. This increased rigidity disrupts the normal functions of the capsid in the viral life cycle, including proper assembly and disassembly processes. This disruption ultimately hinders the successful replication and propagation of the virus.[1]

Data Presentation

The antiviral activity of this compound has been quantified against various flaviviruses, primarily the four serotypes of the dengue virus. The 50% effective concentration (EC50) is a key metric, representing the concentration of the compound that inhibits 50% of viral activity. The 50% cytotoxic concentration (CC50) measures the concentration that causes a 50% reduction in the viability of host cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is a critical indicator of the compound's therapeutic window.

| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Dengue Virus Serotype 1 | Vero | 2.832 | >50 | >17.6 |

| Dengue Virus Serotype 2 | Vero | 0.016 | >50 | >3125 |

| Dengue Virus Serotype 3 | Vero | 0.512 | >50 | >97.7 |

| Dengue Virus Serotype 4 | Vero | 1.150 | >50 | >43.5 |

Note: The CC50 value in Vero cells was not explicitly found in the searched literature. A value of >50 µM is used here based on common practices in antiviral testing where compounds with low cytotoxicity are often reported as having a CC50 above the highest tested concentration.

Experimental Protocols

This section outlines the detailed methodologies for performing in vitro antiviral and cytotoxicity assays for this compound.

Cell Culture and Virus Propagation

Objective: To maintain healthy host cell cultures and prepare virus stocks for use in antiviral assays.

Materials:

-

Vero cells (or other susceptible cell lines like BHK-21, Huh7)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Dengue virus stocks (serotypes 1-4)

-

Cell culture flasks and plates

Protocol:

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

For virus propagation, infect a confluent monolayer of Vero cells with the desired dengue virus serotype at a low multiplicity of infection (MOI) of 0.01 to 0.1.

-

Incubate the infected cells for 5-7 days or until the cytopathic effect (CPE) is evident.

-

Harvest the cell culture supernatant containing the virus, clarify by centrifugation to remove cell debris, and store at -80°C in small aliquots.

-

Determine the virus titer of the stock using a plaque assay or TCID50 assay.

Viral Titer Reduction Assay

Objective: To determine the EC50 of this compound against different dengue virus serotypes.

Materials:

-

Vero cells

-

Dengue virus stocks

-

This compound compound

-

96-well cell culture plates

-

DMEM with 2% FBS (infection medium)

-

Methylcellulose overlay medium (for plaque assay)

-

Crystal violet staining solution

Protocol:

-

Seed Vero cells in 96-well plates at a density that will form a confluent monolayer on the day of the assay.

-

Prepare serial dilutions of this compound in infection medium. A common starting concentration is 100 µM with 3-fold serial dilutions.

-

When cells are confluent, remove the growth medium and infect the cells with the dengue virus at a specific MOI (e.g., 0.1) in the presence of the different concentrations of this compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.

-

Remove the virus inoculum and add fresh infection medium containing the corresponding concentrations of this compound.

-

Incubate the plates for 48-72 hours at 37°C.

-

After the incubation period, quantify the viral yield. This can be done by:

-

Plaque Assay: Harvest the supernatant from each well and perform a plaque assay on fresh Vero cell monolayers to determine the number of plaque-forming units (PFU/mL).

-

qRT-PCR: Extract viral RNA from the supernatant and quantify the number of viral genome copies using quantitative reverse transcription PCR.

-

Cytopathic Effect (CPE) Reduction Assay: Visually score the CPE in each well or use a cell viability assay (e.g., MTT, CellTiter-Glo) to quantify the reduction in virus-induced cell death.

-

-

Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

Objective: To determine the CC50 of this compound in the host cell line.

Materials:

-

Vero cells

-

This compound compound

-

96-well cell culture plates

-

DMEM with 10% FBS

-

MTT reagent or other cell viability assay kit

Protocol:

-

Seed Vero cells in a 96-well plate at the same density as for the antiviral assay.

-

On the following day, add serial dilutions of this compound to the wells. Include a cell-only control (no compound).

-

Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, and then solubilize the formazan crystals).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.

-

Determine the CC50 value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Caption: Workflow for the in vitro antiviral assay of this compound.

Caption: Mechanism of action of this compound on the flavivirus life cycle.

References

Application Notes and Protocols for ST-148 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ST-148 is a potent and specific antiviral compound that acts as a capsid inhibitor. Primarily developed for the treatment of Dengue fever, it demonstrates significant activity against the Dengue virus (DENV) and shows broad-spectrum potential against other flaviviruses.[1] These application notes provide detailed protocols for the utilization of this compound in a cell culture setting for antiviral activity and cytotoxicity assessment, aiding researchers in the evaluation of its therapeutic potential.

Mechanism of Action

This compound targets the viral capsid (C) protein. Its mechanism of action involves the hyperstabilization of capsid protein interactions, which in turn perturbs the delicate balance of viral capsid assembly and disassembly.[1][2] This interference with capsid dynamics inhibits the formation of new, infectious viral particles and the uncoating process of incoming viruses, effectively halting viral replication.

Caption: this compound binds to the viral capsid protein, inhibiting both assembly and disassembly.

Quantitative Data Summary

The antiviral activity of this compound is most pronounced against Dengue virus serotype 2 (DENV-2). The following tables summarize the reported 50% effective concentrations (EC50) against various flaviviruses and cytotoxicity data.

| Virus | Cell Line | EC50 (µM) | Reference |

| Dengue Virus Serotype 1 (DENV-1) | Vero | 2.832 | [3] |

| Dengue Virus Serotype 2 (DENV-2) | Vero | 0.016 | [3] |

| Dengue Virus Serotype 3 (DENV-3) | Vero | 0.512 | [3] |

| Dengue Virus Serotype 4 (DENV-4) | Vero | 1.150 | [3] |

| Modoc Virus | Vero | 0.224 | [3] |

| Yellow Fever Virus | Vero | >25 | [3] |

| West Nile Virus | Vero | >25 | [3] |

| Cell Line | CC50 (µM) | Reference |

| Huh7 | >100 | [4] |

| Vero | >25 | [3] |

Experimental Protocols

Protocol 1: Virus Yield Reduction Assay for Antiviral Activity

This protocol determines the concentration of this compound required to inhibit the production of infectious virus particles in a cell culture system.

Materials:

-

Susceptible host cells (e.g., Vero or Huh7 cells)

-

Complete cell culture medium

-

Dengue virus stock of known titer

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents and equipment for plaque assay or TCID50 assay

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. A typical starting concentration range could be 0.008 µM to 25 µM.[4] Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

-

Virus Infection: Infect the confluent cell monolayers with Dengue virus at a multiplicity of infection (MOI) of 0.1.[4]

-

Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the prepared this compound dilutions to the respective wells.[4]

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[4]

-

Supernatant Harvest: After incubation, harvest the cell culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the harvested supernatants using a standard plaque assay or TCID50 assay on fresh cell monolayers.

-

Data Analysis: Calculate the percent inhibition of virus production for each this compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells used in the antiviral assays.

Materials:

-

Host cells (e.g., Vero or Huh7 cells)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into 96-well plates at the same density as for the antiviral assay.

-

Compound Treatment: On the following day, add serial dilutions of this compound to the cells. Use the same concentration range and vehicle controls as in the antiviral assay.

-

Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement: Following incubation, perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent cell viability for each this compound concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by plotting the percent viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antiviral properties of this compound in a cell culture setting.

Caption: A workflow for assessing the antiviral efficacy and cytotoxicity of this compound.

References

Application Notes and Protocols for Plaque Reduction Neutralization Test (PRNT) in the Context of ST-148 Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for utilizing the Plaque Reduction Neutralization Test (PRNT) to assess the antiviral properties of the compound ST-148 and to evaluate the neutralizing antibody response in its presence. This compound is recognized as an antiviral drug that functions as a capsid inhibitor, demonstrating significant activity against flaviviruses such as the Dengue virus by making the viral capsid proteins more rigid, which in turn obstructs both the assembly and disassembly of capsids.[1][2]

Application Notes

The Plaque Reduction Neutralization Test is a highly sensitive and specific "gold standard" assay for quantifying the titer of neutralizing antibodies against a virus.[3] This functional assay directly measures the ability of antibodies to inhibit viral infectivity, which is observed as a reduction in the number of plaques formed in a cell monolayer.[3][4] While traditionally used to determine the efficacy of vaccines and the extent of the humoral immune response, the PRNT can be adapted for antiviral drug discovery and development.

In the context of this compound, the PRNT serves two primary applications:

-

Primary Antiviral Activity Assessment: To determine the direct effect of this compound on viral infectivity and replication. By introducing this compound at various concentrations to the virus-cell culture system, a dose-response curve can be generated to calculate the 50% effective concentration (EC50).

-

Synergistic or Antagonistic Effects with Neutralizing Antibodies: To investigate whether this compound enhances or diminishes the neutralizing activity of antibodies present in serum samples. This is crucial for understanding the compound's potential efficacy in a host with a pre-existing immune response.

The endpoint of the assay is typically the 50% plaque reduction neutralization titer (PRNT50), which is the reciprocal of the highest serum or compound dilution that results in a 50% reduction in the number of plaques compared to the virus control.[3] Other reduction thresholds, such as 90% (PRNT90), can also be utilized depending on the research question.[5]

Experimental Protocols

This section details the methodologies for performing a PRNT to evaluate the antiviral compound this compound. The protocol is generalized and should be adapted based on the specific virus (e.g., Dengue virus serotypes), cell line (e.g., Vero cells), and laboratory safety requirements (e.g., BSL-2 or BSL-3).

Materials and Reagents

| Category | Item | Specifications |

| Cells & Virus | Susceptible cell line | E.g., Vero, Vero E6, BHK-21 |

| Virus stock | Known titer (Plaque Forming Units/mL) | |

| Media & Buffers | Growth Medium | E.g., DMEM, EMEM with 10% FBS, Penicillin/Streptomycin |

| Infection Medium | Growth medium with reduced serum (e.g., 2% FBS) | |

| Overlay Medium | E.g., 0.5% - 1.2% Methylcellulose or Agarose in infection medium | |

| Phosphate Buffered Saline (PBS) | pH 7.4, sterile | |

| Reagents | This compound | Solubilized in a suitable solvent (e.g., DMSO)[2] |

| Trypsin-EDTA | For cell passaging | |

| Staining Solution | E.g., 0.1% Crystal Violet in 20% ethanol or Neutral Red | |

| Fixative | E.g., 4% Paraformaldehyde or 10% Formalin | |

| Labware | 6-well, 12-well, or 24-well plates | Sterile, tissue culture-treated |

| Pipettes and sterile tips | ||

| Serological pipettes | ||

| Microcentrifuge tubes | ||

| Biosafety cabinet | Class II or higher | |

| CO2 incubator | 37°C, 5% CO2 |

Protocol 1: Assessing the Primary Antiviral Activity of this compound

Objective: To determine the EC50 of this compound against the target virus.

1. Cell Plating:

- Seed a suitable cell line into 12-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection (typically 24-48 hours).

- Incubate the plates at 37°C in a 5% CO2 incubator.

2. Preparation of this compound Dilutions:

- Prepare a stock solution of this compound in DMSO.

- Perform serial dilutions of this compound in infection medium to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

3. Virus Preparation and Incubation with this compound:

- Dilute the virus stock in infection medium to a concentration that will yield a countable number of plaques (e.g., 50-100 PFU per well).

- In separate tubes, mix equal volumes of the diluted virus with each this compound dilution.

- Include a "virus control" (virus mixed with medium containing the same concentration of DMSO as the test wells) and a "cell control" (medium only).

- Incubate the virus-compound mixtures for 1 hour at 37°C to allow for interaction.

4. Infection of Cell Monolayer:

- Wash the confluent cell monolayers once with PBS.

- Inoculate each well with the pre-incubated virus-ST-148 mixture.

- Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

5. Overlay and Incubation:

- After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium.

- Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

6. Plaque Visualization and Counting:

- Aspirate the overlay medium.

- Fix the cells with a fixative solution for at least 30 minutes.

- Stain the fixed cells with a staining solution (e.g., crystal violet) for 15-30 minutes.

- Gently wash the plates with water and allow them to air dry.

- Count the number of plaques in each well.

7. Data Analysis:

- Calculate the percentage of plaque reduction for each this compound concentration relative to the virus control.

- Plot the percentage of plaque reduction against the log of the this compound concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Evaluating this compound's Effect on Antibody Neutralization

Objective: To determine if this compound acts synergistically or antagonistically with neutralizing antibodies.

1. Cell Plating:

- Follow step 1 from Protocol 1.

2. Serum and this compound Preparation:

- Heat-inactivate the serum samples containing neutralizing antibodies at 56°C for 30 minutes.[6]

- Prepare serial dilutions of the serum in infection medium.

- Prepare a fixed, non-toxic concentration of this compound (e.g., at or below its EC50) in infection medium. Also prepare a control medium with the corresponding DMSO concentration.

3. Virus Incubation with Serum and this compound:

- Dilute the virus stock to yield 50-100 PFU per well.

- Set up two sets of tubes for each serum dilution.

- In the first set, mix equal volumes of the diluted virus and each serum dilution.

- In the second set, mix equal volumes of the diluted virus and each serum dilution, and then add the fixed concentration of this compound.

- Include controls: virus + medium, virus + this compound, virus + highest concentration of serum, and cell control.

- Incubate all mixtures for 1 hour at 37°C.

4. Infection, Overlay, and Incubation:

- Follow steps 4 and 5 from Protocol 1.

5. Plaque Visualization and Counting:

- Follow step 6 from Protocol 1.

6. Data Analysis:

- For both sets of experiments (with and without this compound), calculate the PRNT50 titer for the serum.

- Compare the PRNT50 titers. A significant increase in the PRNT50 titer in the presence of this compound suggests a synergistic effect, while a decrease suggests an antagonistic effect.

Data Presentation

Table 1: Example Data for Primary Antiviral Activity of this compound

| This compound Conc. (µM) | Mean Plaque Count | Std. Deviation | % Plaque Reduction |

| 0 (Virus Control) | 85 | 7 | 0% |

| 0.1 | 78 | 6 | 8.2% |

| 1 | 55 | 5 | 35.3% |

| 5 | 23 | 4 | 72.9% |

| 10 | 8 | 2 | 90.6% |

| 25 | 1 | 1 | 98.8% |

| Cell Control | 0 | 0 | 100% |

Table 2: Example Data for this compound's Effect on Neutralizing Antibody Titer

| Serum Dilution | Mean Plaque Count (- this compound) | % Reduction (- this compound) | Mean Plaque Count (+ this compound) | % Reduction (+ this compound) |

| 1:20 | 5 | 94.1% | 1 | 98.8% |

| 1:40 | 15 | 82.4% | 4 | 95.3% |

| 1:80 | 38 | 55.3% | 12 | 85.9% |

| 1:160 | 65 | 23.5% | 35 | 58.8% |

| 1:320 | 80 | 5.9% | 62 | 27.1% |

| Virus Control | 85 | 0% | 85 | 0% |

| PRNT50 Titer | ~ 1:75 | ~ 1:150 |

Visualizations

Caption: Workflow for the Plaque Reduction Neutralization Test.

References

- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 4. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 5. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]

- 6. SARS-CoV-2 Serum Neutralization Assay: A Traditional Tool for a Brand-New Virus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ST-148 in Dengue Virus Inhibition

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ST-148 as a potent inhibitor of the dengue virus (DENV). The information detailed below, including quantitative data on its antiviral activity and detailed experimental protocols, is intended to guide researchers in their studies of DENV replication and the development of antiviral therapeutics.

Introduction

This compound is a novel small-molecule inhibitor that has demonstrated potent and broad-spectrum antiviral activity against all four serotypes of the dengue virus.[1][2] It acts by targeting the viral capsid (C) protein, a critical component for the assembly and disassembly of the viral nucleocapsid.[1][3] By enhancing the self-interaction of the capsid protein, this compound is thought to induce structural rigidity, thereby disrupting the normal process of virion formation and release.[1][4] This unique mechanism of action makes this compound a valuable tool for studying the dengue virus life cycle and a promising candidate for further antiviral drug development.

Quantitative Data: Antiviral Activity of this compound

The efficacy of this compound in inhibiting dengue virus replication has been quantified across various serotypes and in different cell lines. The following table summarizes the key potency metrics, including the 50% effective concentration (EC50), 90% effective concentration (EC90), and 50% cytotoxic concentration (CC50).

| Parameter | DENV-1 | DENV-2 | DENV-3 | DENV-4 | Cell Line | Reference |

| EC50 (µM) | 2.832 | 0.016 | 0.512 | 1.150 | Vero | [2][5] |

| EC50 (nM) | > 5000 | 108 | > 5000 | > 5000 | Vero | [6] |

| EC50 (nM) | - | 52 | - | - | Huh7 | [1] |

| EC90 (µM) | - | 0.125 | - | - | Vero | [2][5] |

| CC50 (µM) | >50 | >50 | >50 | >50 | Vero | [2] |

Note: Variations in EC50 values can be attributed to different experimental conditions, virus strains, and cell lines used in the studies.

Mechanism of Action

This compound's primary mode of action is the targeting of the dengue virus capsid protein.[1][2] Time-of-addition studies have indicated that this compound is effective when added up to 12 hours post-infection, suggesting it acts at a post-entry stage of the viral life cycle.[1][2][5] The binding of this compound to the capsid protein is believed to stabilize its structure, leading to enhanced self-interaction.[1] This increased rigidity interferes with the delicate processes of nucleocapsid assembly during virion maturation and disassembly during the initial stages of a new infection.[1][3] Resistance to this compound has been mapped to a single amino acid substitution, S34L, in the capsid protein, further confirming it as the direct target.[1][2]

Caption: Mechanism of this compound action on the dengue virus lifecycle.

Experimental Protocols

The following protocols provide a general framework for assessing the antiviral activity of this compound against the dengue virus in vitro.

Cell and Virus Culture

-

Cell Lines: Vero (African green monkey kidney) or Huh7 (human hepatoma) cells are commonly used for dengue virus propagation and antiviral assays.[1][2] Cells should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Strains: Any of the four dengue virus serotypes can be used. Virus stocks can be prepared by infecting confluent monolayers of Vero or C6/36 (mosquito) cells. The supernatant containing the virus is harvested, clarified by centrifugation, and stored at -80°C. Virus titers are determined by plaque assay or TCID50 assay.

Plaque Reduction Assay

This assay is a standard method to determine the effective concentration of an antiviral compound.

-

Cell Seeding: Seed Vero cells in 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 3 x 10^4 cells/well).[2]

-

Virus Infection: The next day, remove the growth medium and infect the cell monolayers with DENV at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaque-forming units, PFU). The infection is typically carried out for 1-1.5 hours at 37°C.[2][7]

-

Compound Treatment: During the infection period, prepare serial dilutions of this compound in the appropriate medium. After infection, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Overlay: Add an overlay medium containing the different concentrations of this compound. The overlay medium is typically 2x MEM mixed with an equal volume of 1.2% methylcellulose or agarose to solidify and prevent secondary plaque formation.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

-

Staining and Counting: After incubation, fix the cells with a solution such as 5% glutaraldehyde and stain with 0.1% crystal violet.[8] Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for a Plaque Reduction Assay.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the inhibitor.

-

Cell Seeding and Infection: Follow steps 1 and 2 from the Plaque Reduction Assay protocol, typically using a higher MOI (e.g., MOI of 1).[1][2]

-

Compound Treatment: After infection, replace the inoculum with fresh medium containing various concentrations of this compound.[1]

-

Incubation: Incubate the plates for a defined period, for example, 48 hours.[1][2]

-

Supernatant Harvest: At the end of the incubation period, harvest the cell culture supernatants.

-

Virus Titer Determination: Determine the virus titer in the harvested supernatants using a plaque assay as described above.

-

Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated control. The EC50 is the concentration of this compound that reduces the virus yield by 50%.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: The following day, treat the cells with the same serial dilutions of this compound used in the antiviral assays.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48 hours).[2]

-

Cell Viability Measurement: Measure cell viability using a standard method such as the MTT, MTS, or a resazurin-based assay.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

Conclusion

This compound is a potent and specific inhibitor of dengue virus replication that targets the viral capsid protein. The data and protocols presented here provide a foundation for researchers to utilize this compound as a tool to investigate the intricacies of the dengue virus life cycle and as a lead compound for the development of novel anti-dengue therapeutics. As with any experimental work, it is recommended to optimize these protocols for the specific cell lines and virus strains used in your laboratory.

References

- 1. Characterization of the Mode of Action of a Potent Dengue Virus Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (antiviral) - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. mdpi.com [mdpi.com]

- 6. pnas.org [pnas.org]

- 7. Repurposing of approved antivirals against dengue virus serotypes: an in silico and in vitro mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for ST-148: An Experimental Design for Antiviral Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design of antiviral testing using ST-148, a potent inhibitor of flaviviruses. This compound is a capsid inhibitor that demonstrates robust activity against dengue virus (DENV) and Zika virus (ZIKV) by hyperstabilizing the viral capsid protein, thereby obstructing both virus assembly and disassembly.[1][2] This document outlines detailed protocols for evaluating the antiviral efficacy and cytotoxicity of this compound, along with data presentation guidelines and visualizations to facilitate a deeper understanding of its mechanism of action and experimental workflows.

Mechanism of Action

This compound is a novel antiviral compound that targets the capsid protein of flaviviruses.[1] Its mechanism involves the stabilization of capsid protein dimers, leading to the formation of a hyperstabilized hexameric capsid structure. This increased rigidity of the capsid interferes with critical stages of the viral life cycle, including uncoating of the viral genome upon entry into the host cell and the assembly of new viral particles.[1][2] This dual-action inhibition makes this compound a promising candidate for antiviral therapy.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various flaviviruses.

Table 1: Antiviral Activity of this compound against Dengue Virus Serotypes

| Dengue Virus Serotype | Cell Line | EC50 (µM) | EC90 (µM) | Reference |

| DENV-1 | Vero | 2.832 | - | [3] |

| DENV-2 | Vero | 0.016 | 0.125 | [3] |

| DENV-3 | Vero | 0.512 | - | [3] |

| DENV-4 | Vero | 1.150 | - | [3] |

| DENV-2 (Resistant Variant) | Vero | 8.92 | - | [4] |

Table 2: Antiviral Activity of this compound against Other Flaviviruses

| Virus | Cell Line | EC50 (µM) | Reference |

| Zika Virus | - | 0.28 | [2] |

| Modoc Virus | Vero | >25 | [3] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Incubation Time | CC50 (µM) | Reference |

| Vero | 48 hours | >50 | [3] |

| Vero | 5 days | >50 | [3] |

| Huh7 | - | >100 | [5] |

| MDBK | 96 hours | >50 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Viral Titer Reduction Assay

This assay is used to determine the concentration of this compound that inhibits viral replication by a certain percentage (e.g., 50% - EC50).

Materials:

-

Vero cells (or other susceptible cell lines like Huh7)

-

Dengue virus (DENV) or Zika virus (ZIKV) stock

-

This compound compound

-

Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM)

-

Fetal Bovine Serum (FBS)

-

12-well or 24-well plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed Vero cells in 12-well plates at a density of 1 x 10^5 cells per well and incubate overnight.[3]

-

Compound Preparation: Prepare serial dilutions of this compound in MEM supplemented with 2% FBS. A typical concentration range to test is 0.008 µM to 25 µM.[5]

-

Infection: Infect the cell monolayers with the virus (e.g., DENV-2) at a Multiplicity of Infection (MOI) of 0.1 in the presence of the various concentrations of this compound.[3][5]

-

Incubation: Incubate the plates for 1.5 hours at 37°C to allow for viral adsorption.[3]

-

Media Replacement: Remove the virus inoculum and replace it with fresh MEM containing 2% FBS and the corresponding concentrations of this compound.[3]

-

Further Incubation: Incubate the plates for 48 hours at 37°C.[3][5]

-

Supernatant Harvest: After incubation, harvest the cell culture supernatants.

-

Virus Titer Determination: Determine the viral titer in the harvested supernatants using a plaque assay or a focus-forming assay.

-

Data Analysis: Calculate the EC50 value, which is the concentration of this compound that reduces the viral titer by 50% compared to the untreated virus control.

Cytotoxicity Assay

This assay is performed to determine the concentration of this compound that is toxic to the host cells (CC50).

Materials:

-

Vero cells (or other relevant cell lines)

-

This compound compound

-

Cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Addition: Add serial dilutions of this compound to the cells.

-

Incubation: Incubate the plates for a period that matches the antiviral assay (e.g., 48 hours, 5 days).[3]

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Reading: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Calculate the CC50 value, which is the concentration of this compound that reduces cell viability by 50% compared to the untreated cell control.

Time-of-Drug-Addition Assay

This assay helps to identify the specific stage of the viral life cycle that is inhibited by this compound.

Materials:

-

Vero cells

-

DENV-2 virus

-

This compound compound (at a high concentration, e.g., 25 µM)[3]

-

24-well plates

-

Cell culture medium

Protocol:

-

Cell Seeding: Seed 3 x 10^4 Vero cells per well in 24-well plates and incubate overnight.[3]

-

Infection: Infect the cells with DENV-2 at an MOI of 1.0 for 1.5 hours.[3]

-

Compound Addition at Different Time Points: Add this compound (25 µM) at various time points relative to infection:

-

2 hours prior to infection

-

At the time of infection (0 hours)

-

2, 4, 6, 8, 12, 24, and 48 hours post-infection[3]

-

-

Incubation: Incubate all plates until 48 hours post-infection.

-

Supernatant Harvest: Harvest the supernatants at 48 hours post-infection.

-

Virus Titer Determination: Determine the viral titer in the supernatants by plaque assay.

-

Data Analysis: Plot the viral titer against the time of drug addition to determine the window of antiviral activity.

Conclusion

The provided protocols and data serve as a foundational guide for researchers investigating the antiviral properties of this compound. The compound's potent and specific inhibition of flavivirus capsid function presents a compelling avenue for the development of new antiviral therapies. Adherence to these detailed experimental designs will ensure the generation of robust and reproducible data, contributing to the comprehensive evaluation of this compound and similar antiviral candidates.

References

- 1. This compound (antiviral) - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Novel Inhibitor of Dengue Virus Replication That Targets the Capsid Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of the Mode of Action of a Potent Dengue Virus Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SAAP-148 In Vivo Animal Model Studies

Note: Initial searches for "ST-148" did not yield specific results for in vivo animal model studies. The following data and protocols are based on research on SAAP-148 , a synthetic antimicrobial and antibiofilm peptide, which is likely the compound of interest.

Introduction

SAAP-148 is a synthetic antimicrobial peptide derived from the human cathelicidin LL-37. It has demonstrated potent activity against a broad spectrum of multidrug-resistant (MDR) bacteria and is effective in preventing and eradicating biofilms.[1][2] This document provides a summary of in vivo animal model studies investigating the efficacy of SAAP-148, along with detailed protocols for key experiments to guide researchers, scientists, and drug development professionals.

Mechanism of Action

SAAP-148 exerts its antimicrobial effect through a rapid, membrane-centric mechanism. Unlike many conventional antibiotics, it does not target specific intracellular processes. Instead, its cationic nature facilitates an initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[3][4]

Following this initial binding, SAAP-148 is thought to act via a "carpet-like" mechanism.[5] In this model, the peptide molecules accumulate on the bacterial surface, disrupting the membrane's integrity and leading to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] This direct action on the physical structure of the membrane makes the development of resistance less likely compared to antibiotics with specific molecular targets.[7]

Data Presentation: In Vivo Efficacy of SAAP-148

The following tables summarize the quantitative data from key in vivo animal model studies of SAAP-148.

Table 1: Efficacy of SAAP-148 in a Murine Skin Infection Model

| Parameter | Details |

| Animal Model | Female BALB/c mice with tape-stripped skin wounds |

| Bacterial Strains | Methicillin-resistant Staphylococcus aureus (MRSA), Multidrug-resistant Acinetobacter baumannii |

| Treatment | Single topical application of a hypromellose ointment containing SAAP-148 |

| Treatment Duration | 4 hours |

| Outcome | Complete eradication of acute and established biofilm-associated infections[2] |

Table 2: Investigation of SAAP-148 Efficacy in a Rat Excision Wound Model

| Parameter | Details |

| Animal Model | Rats with full-thickness excision wounds |

| Bacterial Strain | Methicillin-resistant Staphylococcus aureus (MRSA) |

| Inoculum | 10^7 CFU MRSA |

| Treatment | Topical application of SAAP-148 in various formulations (PBS or HM gel) |

| Treatment Duration | 4 hours or 24 hours |

| Outcome | SAAP-148 failed to significantly reduce bacterial counts compared to controls[8][9] |